(2R,4S,5R)-4,5-Dihydroxyoxane-2-carboxylic acid
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Overview
Description
(2R,4S,5R)-4,5-Dihydroxyoxane-2-carboxylic acid is a stereoisomeric compound with significant importance in various scientific fields This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S,5R)-4,5-Dihydroxyoxane-2-carboxylic acid typically involves stereoselective reactions to ensure the correct configuration of the stereocenters. One common method involves the use of stereoisomeric hydrogenated pyromellitic dianhydrides and fluorinated diamines . The reaction conditions often include polar aprotic solvents such as N-methyl-2-pyrrolidinone (NMP) and N,N-dimethylacetamide (DMAc), which facilitate the solubility and reactivity of the intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar stereoselective methods. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2R,4S,5R)-4,5-Dihydroxyoxane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert hydroxyl groups to carbonyl groups, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to achieve the desired transformations. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific transformation. For instance, oxidation of the hydroxyl groups can yield diketones, while reduction can produce diols. Substitution reactions can result in the formation of various derivatives, such as halides or esters .
Scientific Research Applications
Chemistry
In chemistry, (2R,4S,5R)-4,5-Dihydroxyoxane-2-carboxylic acid is used as a chiral building block for the synthesis of complex molecules. Its stereochemistry makes it valuable for creating enantiomerically pure compounds, which are essential in asymmetric synthesis and catalysis .
Biology
In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. Its unique structure allows it to interact with specific enzymes, making it a useful tool for studying enzyme mechanisms and developing enzyme inhibitors .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents, particularly those targeting metabolic disorders or infectious diseases .
Industry
Industrially, this compound is used in the production of high-performance materials, such as thermoplastic polyimides. These materials exhibit excellent thermal and mechanical properties, making them suitable for use in aerospace, electronics, and other high-tech applications .
Mechanism of Action
The mechanism of action of (2R,4S,5R)-4,5-Dihydroxyoxane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to therapeutic effects or changes in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
(2R,4S)-5-Biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpentanoic acid: This compound shares a similar stereochemistry but differs in its functional groups and applications.
(2R,4S,5R,6R)-5-Acetamido-4-amino-6-(diethylcarbamoyl)oxane-2-carboxylic acid:
Uniqueness
What sets (2R,4S,5R)-4,5-Dihydroxyoxane-2-carboxylic acid apart is its specific combination of stereochemistry and functional groups, which confer unique reactivity and interaction profiles. This makes it particularly valuable in applications requiring precise control over molecular interactions and transformations .
Properties
IUPAC Name |
(2R,4S,5R)-4,5-dihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-3-1-5(6(9)10)11-2-4(3)8/h3-5,7-8H,1-2H2,(H,9,10)/t3-,4+,5+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPRHLNMFWDGSL-VPENINKCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(COC1C(=O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](CO[C@H]1C(=O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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